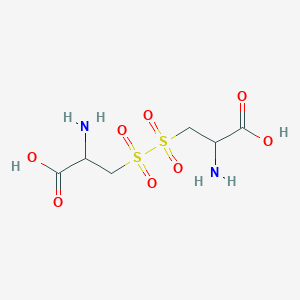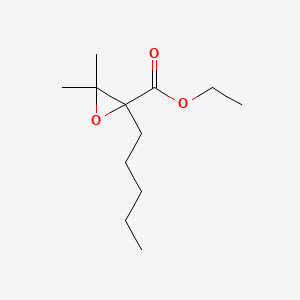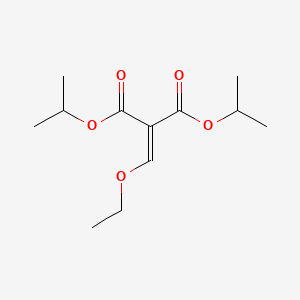
Dipropan-2-yl (ethoxymethylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (ethoxymethylidene)propanedioate is a chemical compound with the molecular formula C12H20O5. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (ethoxymethylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate, followed by the removal of ethanol to form the intermediate product. This intermediate then undergoes further elimination of ethanol to yield the final compound . The reaction conditions generally include heating the mixture at specific temperatures and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include steps for purification and isolation of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (ethoxymethylidene)propanedioate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Cyclization Reactions: The compound can undergo cyclization to form ring structures, which are often useful in the synthesis of pharmaceuticals.
Substitution Reactions: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds that facilitate the desired transformations. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various cyclic compounds, substituted derivatives, and other complex organic molecules .
Scientific Research Applications
Dipropan-2-yl (ethoxymethylidene)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl (ethoxymethylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropan-2-yl (ethoxymethylidene)propanedioate include:
- Diethyl ethoxymethylenemalonate
- Ethoxymethylenemalonic acid diethyl ester
- Diethyl 2-(ethoxymethylene)malonate
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form complex molecules distinguishes it from other similar compounds .
Properties
CAS No. |
89587-71-3 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
dipropan-2-yl 2-(ethoxymethylidene)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-6-15-7-10(11(13)16-8(2)3)12(14)17-9(4)5/h7-9H,6H2,1-5H3 |
InChI Key |
VLQFGQDSWBZCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


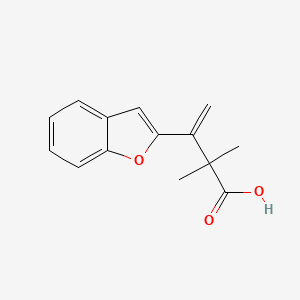
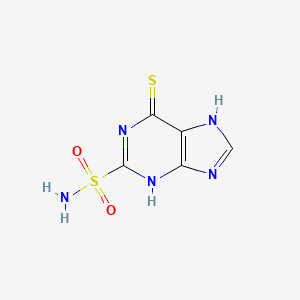
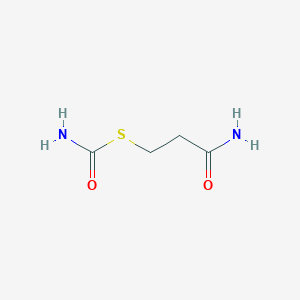
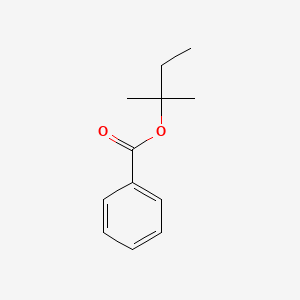
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
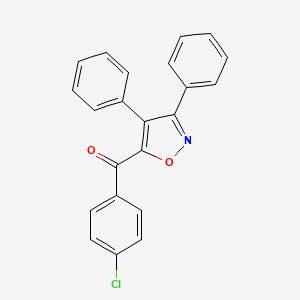
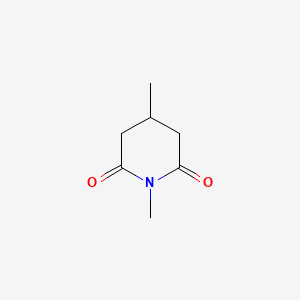
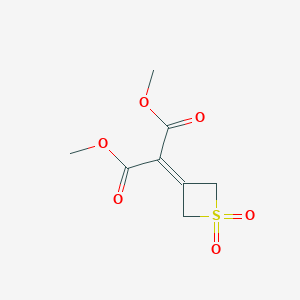
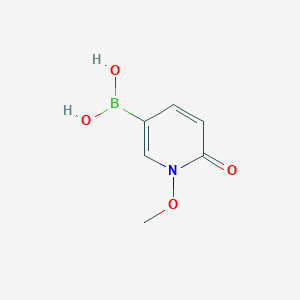
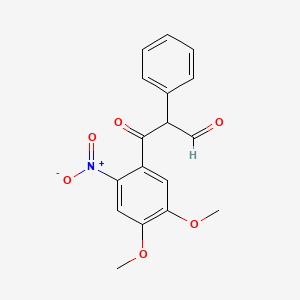
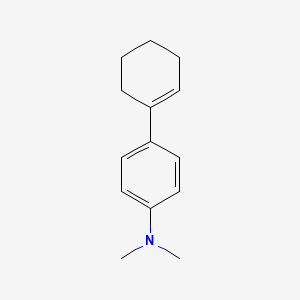
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
